molecular formula C18H32O2 B107833 Bovinic acid CAS No. 2540-56-9

Bovinic acid

Cat. No. B107833
CAS RN: 2540-56-9
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-GOJKSUSPSA-N
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Description

Bovinic acid, more commonly referred to as boronic acid, is a class of organic compounds with a boron atom connected to two hydroxyl groups. These compounds are known for their versatility as building blocks in the construction of complex molecular architectures. They are particularly valued for their ability to form reversible covalent bonds with diols and other hydroxy functional groups, which makes them ideal candidates for applications in molecular self-assembly and catalysis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of boronic ester intermediates, which can be problematic due to the difficulty in deprotecting these intermediates. However, a novel approach leveraging the volatility of methylboronic acid and its diol esters has been described, which simplifies the transformation by performing it under mild conditions and providing high yields without cumbersome purification steps . Additionally, boric acid itself has been used as a catalyst for the chemoselective esterification of alpha-hydroxycarboxylic acids, demonstrating its utility in synthetic chemistry .

Molecular Structure Analysis

Boronic acids are characterized by their boron center bonded to two hydroxyl groups. The molecular structure of boronic acid complexes, particularly with polyvinyl alcohol (PVA), has been investigated using techniques such as IR and Raman spectroscopy, X-ray diffraction, and quantum mechanical calculations. These studies have revealed the formation of inorganic polymeric chains within a hybrid interpolymeric complex, indicating significant structural changes in boric acid when complexed with PVA .

Chemical Reactions Analysis

Boronic acids are involved in a variety of chemical reactions due to their ability to form reversible bonds with hydroxy groups. This property is exploited in boronic acid catalysis (BAC), where they can activate carboxylic acids and alcohols for the formation of amides, cycloadditions, and conjugate additions, as well as Friedel-Crafts-type reactions. The reversible nature of the boronic acid-diol interaction is crucial for the thermodynamically stable assembly of molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids enable their use in diverse applications. They have been used as molecular inks for the surface functionalization of PVA substrates, imparting functional properties such as fluorescence, halochromism, chemical sensing abilities, and water repellency . Boronic acid-modified graphene oxide has shown synergistically enhanced electrochemical activity, favoring a 4-electron reduction pathway in the oxygen reduction reaction (ORR) . The ability of boronic acids to form stable complexes with PVA has also been demonstrated, with potential applications in modifying the surface of PVA microparticles, films, and nanofibers .

Scientific Research Applications

  • Chemical Biology and Medicinal Chemistry

    • Boronic Acid (BA) mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and medicinal chemistry .
    • This reaction has found numerous applications in these fields due to the excellent understanding of the chemical properties and biocompatibility of BA-based compounds .
    • The mechanism of reversible kinetics and its applications in these fields are highlighted .
    • The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Biomedical Devices and Material Chemistry

    • Boronic Acid has been used in the development of biomedical devices and material chemistry .
    • The reversible click chemistries of iminoboronate and salicylhydroxamic–boronate have been explored in these fields .
  • Sensing Applications

    • Boronic Acids are increasingly utilized in various sensing applications .
    • The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
  • Therapeutics and Separation Technologies

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Hydrogels

    • Boronic acid-containing hydrogels are important intelligent materials .
    • With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .
    • These materials have found important applications in many areas, especially in biomedical areas .
  • Fluorescent DNA-based Aptamer Selection

    • Boronic Acid can be used for future fluorescent DNA-based aptamer selection, DNA labeling as well as genomic DNA incorporation work .
  • Chemical Biology and Medicinal Chemistry

    • Boronic Acid (BA) mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and medicinal chemistry .
    • This reaction has found numerous applications in these fields due to the excellent understanding of the chemical properties and biocompatibility of BA-based compounds .
    • The mechanism of reversible kinetics and its applications in these fields are highlighted .
    • The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Biomedical Devices and Material Chemistry

    • Boronic Acid has been used in the development of biomedical devices and material chemistry .
    • The reversible click chemistries of iminoboronate and salicylhydroxamic–boronate have been explored in these fields .
  • Sensing Applications

    • Boronic Acids are increasingly utilized in various sensing applications .
    • The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
  • Therapeutics and Separation Technologies

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Hydrogels

    • Boronic acid-containing hydrogels are important intelligent materials .
    • With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .
    • These materials have found important applications in many areas, especially in biomedical areas .
  • Fluorescent DNA-based Aptamer Selection

    • Boronic Acid can be used for future fluorescent DNA-based aptamer selection, DNA labeling as well as genomic DNA incorporation work .

properties

IUPAC Name

(9Z,11E)-octadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYXPOFIGCOSSB-GOJKSUSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041003
Record name (9Z,11E)-9,11-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bovinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Bovinic acid

CAS RN

2540-56-9
Record name 9-cis,11-trans-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2540-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rumenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z,11E)-9,11-Octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUMENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bovinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
C Chen, W Chen, H Ding, G Zhang, K Xie, T Zhang - Animals, 2023 - mdpi.com
Simple Summary The gut microbiota can regulate lipid metabolism with its metabolic products through the gut–liver axis. In the present study, using an HFD-induced obese chicken …
Number of citations: 7 www.mdpi.com
JZ Li, H Qu, J Wu, F Zhang, ZB Jia… - International …, 2018 - spandidos-publications.com
… Two annotated metabolites included bovinic acid and 9,10-epoxyoctadecenoic acid, which are … Bovinic acid is a predominant conjugated linoleic acid (CLA) in human adipose tissue, …
Number of citations: 12 www.spandidos-publications.com
MU Çınar, T Özsoy, SB Beyzi, M Kaliber, Y Konca - Buffalo Bulletin, 2019 - kukr.lib.ku.ac.th
The present study was undertaken (1) to characterize the fatty acid (FA) composition particularly on the concentration of conjugated linoleic acid (2) to investigate of physicochemical …
Number of citations: 7 kukr.lib.ku.ac.th
L Wang, F Zhang, H Li, S Yang, X Chen… - Frontiers in …, 2023 - frontiersin.org
… improved growth performance via bovinic acid metabolism. In contrast, Synergistes and norank_f_Desulfovibrionaceae had a negative effect on growth by inducing expression of the …
Number of citations: 4 www.frontiersin.org
Y Li, L Zhang, J Liu, M Wu, C Li, J Yang… - … and Environmental Safety, 2023 - Elsevier
… on the elevation of bovinic acid levels compared with single Cd exposure. Bovinic acid, as a … Thus, our results showed that the contents of bovinic acid were higher in the HZnHCd group …
Number of citations: 3 www.sciencedirect.com
Y Andriana, NA Fajriani, AC Iwansyah, TD Xuan - Agrochemicals, 2023 - mdpi.com
… The major constituents of this plant, such as bovinic acid and methyl linoleate in hexane and chloroform extracts, have been reported to possess insecticidal activity against the potato …
Number of citations: 2 www.mdpi.com
JKG Kramer, PW Parodi, RG Jensen, MM Mossoba… - Lipids, 1998 - researchgate.net
… Additional names were suggested, such as bovinic acid. However, there was agreement that this name did not encompass the broad spectrum of natural products containing cis-9, trans-…
Number of citations: 257 www.researchgate.net
Y Zhou, Z Xie, Z Zhang, J Yang, M Chen, F Chen… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
… with HCs, the differential metabolites contained in the two pathways (myristic acid, dodecanoic acid, palmitoleic acid, stearic acid, oleic acid, palmitic acid, LA, and bovinic acid) were …
Number of citations: 7 www.ncbi.nlm.nih.gov
D Luo, K Chen, J Li, Z Fang, H Pang, Y Yin… - Biomedicine & …, 2020 - Elsevier
… -l-glutamyl-taurine and bovinic acid. In a … bovinic acid continued to increase with age, and significantly decreased with FTZ treatment. We found that 5-l-glutamyl-taurine and bovinic acid …
Number of citations: 56 www.sciencedirect.com
F Xu, Y Zhu, M Lu, L Qin, D Zhao, T Ren - Foods, 2022 - mdpi.com
… included Cholesterol sulfate, Campesterol, Bovinic acid, and 11-dehydrocorticosterone, and … , while Bovinic acid was significantly down-regulated. On the other hand, Bovinic acid was …
Number of citations: 7 www.mdpi.com

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